molecular formula C22H20N2OS B3713404 6-Ethoxy-4-methyl-2-[(1-naphthylmethyl)sulfanyl]quinazoline

6-Ethoxy-4-methyl-2-[(1-naphthylmethyl)sulfanyl]quinazoline

Cat. No.: B3713404
M. Wt: 360.5 g/mol
InChI Key: JOJPUFIIURBKFA-UHFFFAOYSA-N
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Description

“6-ethoxy-4-methyl-2-[(1-naphthylmethyl)thio]quinazoline” is a quinazoline derivative. Quinazoline is a class of organic compounds with a bicyclic structure made of two fused six-membered rings, a benzene ring and a pyrimidine ring . In this particular compound, there are additional functional groups attached to the quinazoline core, including an ethoxy group (an ether), a methyl group (an alkane), and a naphthylmethylthio group (a thioether) .


Molecular Structure Analysis

The molecular formula of this compound is C22H20N2OS, and it has an average mass of 360.472 Da . The structure includes a quinazoline core with additional functional groups attached. The positions of these groups (6-ethoxy, 4-methyl, and 2-[(1-naphthylmethyl)thio]) are based on the numbering of the quinazoline structure .


Chemical Reactions Analysis

Quinazoline derivatives can participate in a variety of chemical reactions, especially due to the presence of nitrogen in the heterocyclic core . The specific reactions that “6-ethoxy-4-methyl-2-[(1-naphthylmethyl)thio]quinazoline” can undergo would depend on the conditions and reagents present .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its physical and chemical properties, and investigating any potential biological activities. This could contribute to the broader understanding of quinazoline derivatives and their applications .

Properties

IUPAC Name

6-ethoxy-4-methyl-2-(naphthalen-1-ylmethylsulfanyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-3-25-18-11-12-21-20(13-18)15(2)23-22(24-21)26-14-17-9-6-8-16-7-4-5-10-19(16)17/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJPUFIIURBKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)SCC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethoxy-4-methyl-2-[(1-naphthylmethyl)sulfanyl]quinazoline
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6-Ethoxy-4-methyl-2-[(1-naphthylmethyl)sulfanyl]quinazoline
Reactant of Route 5
6-Ethoxy-4-methyl-2-[(1-naphthylmethyl)sulfanyl]quinazoline
Reactant of Route 6
6-Ethoxy-4-methyl-2-[(1-naphthylmethyl)sulfanyl]quinazoline

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